molecular formula C10H14ClNO4S3 B2410402 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine CAS No. 1448035-82-2

1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine

Cat. No. B2410402
M. Wt: 343.86
InChI Key: WMEZOOJAPCPMDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine” is a synthetic molecule . It is related to “1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid”, which has a molecular weight of 295.77 .


Molecular Structure Analysis

The InChI code for a related compound, “1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid”, is 1S/C9H10ClNO4S2/c10-7-3-4-8 (16-7)17 (14,15)11-5-1-2-6 (11)9 (12)13/h3-4,6H,1-2,5H2, (H,12,13) . This provides a detailed description of the molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The molecular weight of a related compound, “1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid”, is 295.77 .

Scientific Research Applications

Antimicrobial Activity

1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine derivatives have been explored for their antimicrobial properties. Studies show that these compounds exhibit significant potent activities against various bacterial and fungal pathogens, suggesting potential use in combating microbial infections in agricultural contexts, specifically for tomato plants (Vinaya et al., 2009). Another research indicates the efficacy of these derivatives against common bacterial strains, hinting at their potential in medical applications (Iqbal et al., 2017).

Anticancer Potential

Derivatives of 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine have been evaluated as promising anticancer agents. Specific compounds demonstrate strong anticancer activities, underscoring their potential in oncology treatments (Rehman et al., 2018).

CNS Disorders Treatment

Certain compounds derived from this chemical have been identified as potential treatments for CNS disorders. Studies found compounds that act as selective 5-HT7 receptor antagonists and multimodal 5-HT/dopamine receptor ligands, showing antidepressant-like and pro-cognitive properties, which are valuable in the context of mental health (Canale et al., 2016).

Molecular Structure and Synthesis

The molecular structure and synthesis of related compounds have been extensively studied. These studies provide insights into the conformational properties of the piperidine ring and the sulfonyl group, which are crucial for their biological activity and potential applications in various fields (Girish et al., 2008).

Enzyme Inhibition

Compounds containing the 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine structure have shown potential in inhibiting enzymes like lipoxygenase, acetylcholinesterase, and butyrylcholinesterase. This suggests their applicability in the treatment of diseases where such enzymes play a critical role (Khalid et al., 2013).

Drug Development and Medicinal Chemistry

The role of these compounds in the design and synthesis of new drugs, particularly for conditions affecting the gastrointestinal tract and the serotonin receptor, has been explored. Their modifications have led to the development of compounds with enhanced bioavailability and selective receptor agonist activity (Sonda et al., 2003).

properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-4-methylsulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO4S3/c1-18(13,14)8-4-6-12(7-5-8)19(15,16)10-3-2-9(11)17-10/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEZOOJAPCPMDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine

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